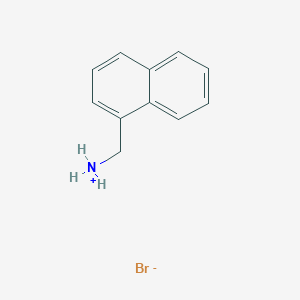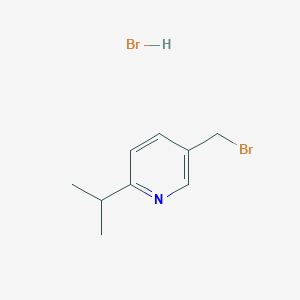![molecular formula C6H11NO B15061090 N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine typically involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of a suitable alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).
Cyclopropanation: The oxirane intermediate is then subjected to cyclopropanation reactions using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: Industrial production methods for trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like hydroxide or alkoxide ions, solvent systems like ethanol or methanol.
Major Products:
Oxidation: Oxides, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing cellular signaling pathways by interacting with receptors or other proteins.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparison with Similar Compounds
trans-2-Oxabicyclo[3.1.0]hexane-6-methylamine: Similar structure but with a different position of the oxirane ring.
cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine: Stereoisomer with different spatial arrangement of atoms.
3-Oxabicyclo[3.1.0]hexane-6-amine: Lacks the methyl group, leading to different chemical properties.
Uniqueness:
- The presence of both the oxirane and cyclopropane rings in trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine imparts unique reactivity and stability.
- The compound’s specific stereochemistry influences its interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-8-3-5(4)6/h4-7H,2-3H2,1H3 |
InChI Key |
ZYPFNKJMINBOIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


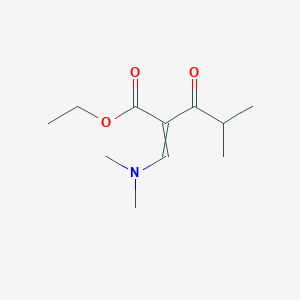
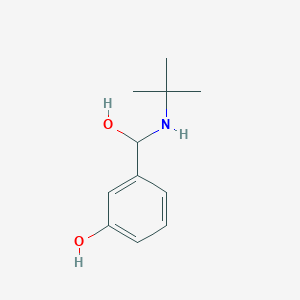
![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
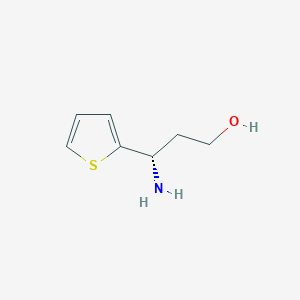


![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
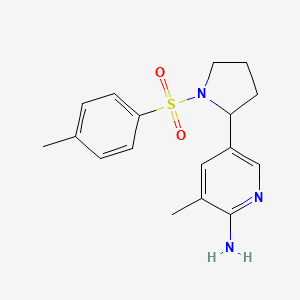
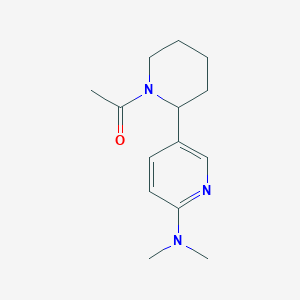
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
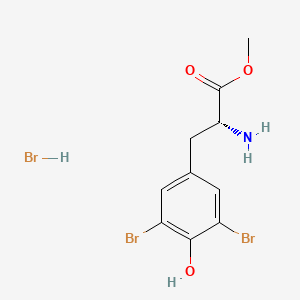
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
